molecular formula C13H15FN2O B2515355 1-[4-(4-Fluorophenyl)piperazin-1-yl]prop-2-en-1-one CAS No. 1156755-96-2

1-[4-(4-Fluorophenyl)piperazin-1-yl]prop-2-en-1-one

Cat. No.: B2515355
CAS No.: 1156755-96-2
M. Wt: 234.274
InChI Key: CMXFUCPFKRXNDD-UHFFFAOYSA-N
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Description

1-[4-(4-Fluorophenyl)piperazin-1-yl]prop-2-en-1-one is a chemical compound that features a piperazine ring substituted with a fluorophenyl group and a prop-2-en-1-one moiety

Biochemical Analysis

Biochemical Properties

1-[4-(4-Fluorophenyl)piperazin-1-yl]prop-2-en-1-one plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound has been found to bind to certain receptor proteins, influencing signal transduction pathways and cellular responses .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs) and ion channels . By modulating these pathways, this compound can alter gene expression and cellular metabolism, leading to changes in cell function and behavior. For instance, it has been shown to affect the proliferation and differentiation of certain cell types, as well as induce apoptosis in specific contexts .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is its ability to bind to and modulate the activity of enzymes and receptors. For example, this compound can inhibit the activity of certain kinases, leading to downstream effects on cell signaling and gene expression . Additionally, this compound can interact with DNA and RNA, influencing transcription and translation processes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to gradual degradation and reduced efficacy . Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, this compound has been shown to have minimal adverse effects and can be used to modulate specific biochemical pathways without significant toxicity . At higher doses, this compound can induce toxic effects, including liver and kidney damage, as well as alterations in cardiovascular function . Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. This compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels within the cell . The metabolic pathways of this compound are complex and can vary depending on the specific cellular context and environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Fluorophenyl)piperazin-1-yl]prop-2-en-1-one typically involves the reaction of 4-fluorophenylpiperazine with an appropriate prop-2-en-1-one derivative. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the piperazine, followed by nucleophilic addition to the prop-2-en-1-one .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Fluorophenyl)piperazin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-[4-(4-Fluorophenyl)piperazin-1-yl]prop-2-en-1-one has several scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name

1-[4-(4-fluorophenyl)piperazin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O/c1-2-13(17)16-9-7-15(8-10-16)12-5-3-11(14)4-6-12/h2-6H,1,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMXFUCPFKRXNDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCN(CC1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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